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Compound of Interest

Compound Name: 2-Methoxyoctane

Cat. No.: B1652639 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectral data for 2-Methoxyoctane
and its structural isomers, 1-Methoxyoctane and 3-Methoxyoctane. By presenting key

identifying features from ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR)

spectroscopy, this document serves as a practical resource for the unambiguous identification

of 2-Methoxyoctane.

Introduction
In the fields of chemical research and drug development, the precise structural confirmation of

organic molecules is paramount. Isomeric impurities can significantly impact the efficacy and

safety of a compound. This guide outlines the distinct spectroscopic signatures of 2-
Methoxyoctane, a saturated ether, and contrasts them with those of its positional isomers, 1-

Methoxyoctane and 3-Methoxyoctane. The data presented herein is crucial for researchers to

confidently identify and differentiate these closely related compounds.

Comparative Spectral Data
The following tables summarize the key spectral data for 2-Methoxyoctane and its isomers.

This data has been compiled from various spectral databases and literature sources.

Table 1: ¹H NMR Spectral Data (Predicted)
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Compound Proton
Chemical Shift
(ppm)

Multiplicity

2-Methoxyoctane -OCH₃ ~3.3 s

-CH(OCH₃)- ~3.4-3.6 m

-CH₃ (at C8) ~0.9 t

-CH₂- (chain) ~1.2-1.6 m

-CH₃ (at C2) ~1.1 d

1-Methoxyoctane -OCH₃ ~3.3 s

-CH₂-O- ~3.4 t

-CH₃ (at C8) ~0.9 t

-CH₂- (chain) ~1.2-1.6 m

3-Methoxyoctane -OCH₃ ~3.3 s

-CH(OCH₃)- ~3.3-3.5 m

-CH₃ (at C1 & C8) ~0.9 t

-CH₂- (chain) ~1.2-1.6 m

Table 2: ¹³C NMR Spectral Data (Predicted)
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Compound Carbon Chemical Shift (ppm)

2-Methoxyoctane -OCH₃ ~56

-C(OCH₃)- ~78-80

Alkyl Chain ~14, 23, 26, 29, 32, 39

-CH₃ (at C2) ~20

1-Methoxyoctane -OCH₃ ~58

-C-O- ~72

Alkyl Chain ~14, 23, 26, 30, 32

3-Methoxyoctane -OCH₃ ~56

-C(OCH₃)- ~80-82

Alkyl Chain ~10, 14, 23, 25, 32, 36

Table 3: Mass Spectrometry (MS) Data - Key Fragments (m/z)

Compound Molecular Ion (M⁺) Base Peak
Other Key
Fragments

2-Methoxyoctane 144 (low abundance) 45 [CH₃O=CH₂]⁺ 59, 87, 113

1-Methoxyoctane 144 (low abundance) 45 [CH₃O=CH₂]⁺ 56, 84

3-Methoxyoctane 144 (low abundance)
73 [CH₃O=CH-

CH₂CH₃]⁺
45, 101

Table 4: Infrared (IR) Spectroscopy Data (Key Absorptions)

Compound C-H Stretch (sp³) (cm⁻¹) C-O Stretch (cm⁻¹)

2-Methoxyoctane 2960-2850 1120-1085

1-Methoxyoctane 2960-2850 1120-1085

3-Methoxyoctane 2960-2850 1120-1085
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Experimental Protocols
Detailed methodologies for the key experiments are provided below.

¹H and ¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy

Sample Preparation: Approximately 5-10 mg of the purified ether is dissolved in 0.5-0.7 mL

of a deuterated solvent, typically chloroform-d (CDCl₃), in a clean NMR tube.

Instrumentation: Spectra are acquired on a standard NMR spectrometer, for instance, a 400

MHz instrument.

¹H NMR Acquisition: A standard single-pulse experiment is performed. Key parameters

include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and an

acquisition time of 2-4 seconds. Typically, 8 to 16 scans are co-added to achieve a good

signal-to-noise ratio.

¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to obtain a spectrum with

single-line resonances for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm)

is employed. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024

or more) and a longer relaxation delay (e.g., 2-5 seconds) may be necessary to obtain a

spectrum with an adequate signal-to-noise ratio.

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-

corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent

peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard such as

tetramethylsilane (TMS).

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: A dilute solution of the sample (approximately 1 mg/mL) is prepared in

a volatile organic solvent such as dichloromethane or hexane.

Instrumentation: A gas chromatograph coupled to a mass spectrometer, typically with an

electron ionization (EI) source, is used.
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Gas Chromatography: A small volume of the sample solution (e.g., 1 µL) is injected into the

GC inlet, which is heated to vaporize the sample. The vaporized sample is carried by an inert

gas (e.g., helium) through a capillary column (e.g., a 30 m column with a 5% phenyl-

methylpolysiloxane stationary phase). The column temperature is typically ramped (e.g.,

from 50°C to 250°C) to separate the components of the sample based on their boiling points

and interactions with the stationary phase.

Mass Spectrometry: As the separated components elute from the GC column, they enter the

mass spectrometer. In the EI source, molecules are bombarded with high-energy electrons

(typically 70 eV), causing ionization and fragmentation. The resulting positively charged ions

are then separated by their mass-to-charge ratio (m/z) in a mass analyzer (e.g., a

quadrupole).

Data Analysis: The mass spectrum for each eluting compound is recorded. The

fragmentation pattern is analyzed to determine the structure of the molecule.

Infrared (IR) Spectroscopy
Sample Preparation: For liquid samples like the methoxyoctanes, a neat spectrum is typically

obtained. A single drop of the pure liquid is placed between two salt plates (e.g., NaCl or

KBr) to form a thin film.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

Data Acquisition: The instrument is first run without a sample to obtain a background

spectrum. The sample is then placed in the beam path, and the sample spectrum is

recorded. The instrument software automatically subtracts the background spectrum to

produce the final spectrum of the sample.

Data Analysis: The spectrum, which plots transmittance or absorbance versus wavenumber

(cm⁻¹), is analyzed to identify the presence of characteristic absorption bands corresponding

to specific functional groups. For ethers, the most diagnostic band is the C-O stretching

vibration.

Logical Workflow for Identification
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The following diagram illustrates a logical workflow for the spectroscopic identification of 2-
Methoxyoctane and its differentiation from its isomers.

Spectroscopic Analysis Workflow

Unknown Sample
(C9H20O Isomer)

IR Spectroscopy Mass Spectrometry NMR Spectroscopy
(¹H and ¹³C)

Presence of C-O stretch
(~1100 cm⁻¹)

Absence of O-H and C=O

Molecular Ion at m/z 144
Analyze Fragmentation Pattern

Analyze Chemical Shifts
and Splitting Patterns

Isomeric Structure Determination

1-Methoxyoctane
MS Base Peak: m/z 45

¹H NMR: -CH₂-O- triplet ~3.4 ppm

Distinct ¹H NMR & MS

2-Methoxyoctane
MS Base Peak: m/z 45

¹H NMR: -CH(OCH₃)- multiplet ~3.5 ppm
and -CH₃ doublet ~1.1 ppm

Distinct ¹H NMR & MS

3-Methoxyoctane
MS Base Peak: m/z 73

¹H NMR: -CH(OCH₃)- multiplet ~3.4 ppm

Distinct ¹H NMR & MS

Click to download full resolution via product page

Spectroscopic workflow for isomer identification.
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The structural elucidation of 2-Methoxyoctane can be confidently achieved through a

combined analysis of ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy. While

IR spectroscopy can confirm the presence of the ether functional group, it is the unique

fragmentation patterns in mass spectrometry and the distinct chemical shifts and coupling

patterns in NMR spectroscopy that allow for the definitive differentiation of 2-Methoxyoctane
from its 1- and 3-isomers. This guide provides the necessary comparative data and

experimental protocols to aid researchers in this critical analytical task.

To cite this document: BenchChem. [A Comparative Guide to the Spectroscopic Identification
of 2-Methoxyoctane]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1652639#confirming-the-identity-of-2-
methoxyoctane-with-spectral-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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